![molecular formula C19H20N2O4 B4393039 N-{2-[(butylamino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4393039.png)
N-{2-[(butylamino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide
Vue d'ensemble
Description
N-{2-[(butylamino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide, also known as BPN14770, is a small molecule drug that has been developed for the treatment of cognitive impairment associated with neurodegenerative diseases such as Alzheimer's disease. BPN14770 is a selective inhibitor of phosphodiesterase-4D (PDE4D) and has been shown to improve memory and cognitive function in preclinical studies.
Mécanisme D'action
N-{2-[(butylamino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide is a selective inhibitor of PDE4D, an enzyme that plays a key role in the regulation of cyclic adenosine monophosphate (cAMP) signaling in the brain. By inhibiting PDE4D, N-{2-[(butylamino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide increases the levels of cAMP, which in turn activates the protein kinase A (PKA) pathway. The PKA pathway is involved in the regulation of synaptic plasticity, which is essential for learning and memory.
Biochemical and Physiological Effects:
N-{2-[(butylamino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide has been shown to have a number of biochemical and physiological effects in the brain. It increases the levels of cAMP and activates the PKA pathway, leading to increased synaptic plasticity and improved memory and cognitive function. N-{2-[(butylamino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide also reduces the levels of beta-amyloid and tau proteins, which are associated with the development of Alzheimer's disease. In addition, N-{2-[(butylamino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide has been shown to have anti-inflammatory effects, reducing the levels of pro-inflammatory cytokines in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
N-{2-[(butylamino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide has several advantages for use in lab experiments. It is a selective inhibitor of PDE4D, which reduces the risk of off-target effects. N-{2-[(butylamino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide has also been shown to have good bioavailability and pharmacokinetic properties, making it suitable for use in animal models. However, one limitation of N-{2-[(butylamino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide is that it has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for the research and development of N-{2-[(butylamino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide. One area of interest is the potential use of N-{2-[(butylamino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide in the treatment of other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Another area of interest is the development of new formulations of N-{2-[(butylamino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide that can improve its bioavailability and pharmacokinetic properties. Finally, further research is needed to fully understand the mechanism of action of N-{2-[(butylamino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide and its effects on synaptic plasticity and cognitive function.
Applications De Recherche Scientifique
N-{2-[(butylamino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential therapeutic effects in neurodegenerative diseases. Preclinical studies have shown that N-{2-[(butylamino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide improves memory and cognitive function in animal models of Alzheimer's disease and other neurodegenerative diseases. N-{2-[(butylamino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide has also been shown to have neuroprotective effects, reducing the levels of beta-amyloid and tau proteins, which are associated with the development of Alzheimer's disease.
Propriétés
IUPAC Name |
N-[2-(butylcarbamoyl)phenyl]-1,3-benzodioxole-5-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-2-3-10-20-19(23)14-6-4-5-7-15(14)21-18(22)13-8-9-16-17(11-13)25-12-24-16/h4-9,11H,2-3,10,12H2,1H3,(H,20,23)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRYPYUTSMWYGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.